3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride

Catalog No.
S14329472
CAS No.
98656-56-5
M.F
C14H24BrClN2O2
M. Wt
367.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline...

CAS Number

98656-56-5

Product Name

3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride

IUPAC Name

[3-bromo-4-[2-(diethylamino)ethoxy]-5-ethoxyphenyl]azanium;chloride

Molecular Formula

C14H24BrClN2O2

Molecular Weight

367.71 g/mol

InChI

InChI=1S/C14H23BrN2O2.ClH/c1-4-17(5-2)7-8-19-14-12(15)9-11(16)10-13(14)18-6-3;/h9-10H,4-8,16H2,1-3H3;1H

InChI Key

XXCZNUYVSSRRAC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1Br)[NH3+])OCC.[Cl-]

3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride is a chemical compound with the molecular formula C₁₄H₂₄BrClN₂O₂. It features a bromo substituent, two ethoxy groups, and a diethylamino group, which contribute to its unique properties and potential applications. This compound is notable for its structural complexity, which includes multiple functional groups that can interact with biological systems.

The synthesis of 3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride involves several key reactions:

  • Formation of the Nitro Compound: The initial step typically involves the bromination of 2-ethoxy-4-nitrophenol, leading to the formation of 2-bromo-4-nitro-6-ethoxyphenol.
  • Alkylation: This intermediate is then reacted with 2-diethylaminoethyl halide (preferably chloride) to yield a tri-substituted nitrobenzene derivative.
  • Reduction: The nitro group is subsequently reduced to an amine, resulting in the final product, 3-bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline. This process can be achieved using various reducing agents such as iron or catalytic hydrogenation .

The synthesis methods for 3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride can be summarized as follows:

  • Bromination of Phenolic Compounds: Using bromine in acetic acid to brominate phenolic compounds.
  • Alkylation with Diethylaminoalkyl Halides: Reacting the brominated phenol with diethylaminoalkyl halides under basic conditions.
  • Reduction of Nitro Groups: Employing reducing agents to convert nitro groups to amines .

This compound has several potential applications:

  • Pharmaceuticals: Due to its local anesthetic properties, it may be explored for use in pain management therapies.
  • Research: As a chemical probe in biological studies, it can help elucidate mechanisms involving amine interactions in biological systems.

Interaction studies involving 3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride focus on its binding affinity and activity against various biological targets:

  • Enzyme Inhibition: Investigations into how this compound interacts with specific enzymes could reveal its potential therapeutic roles.
  • Cellular Uptake Studies: Understanding how this compound is absorbed and metabolized by cells may provide insights into its efficacy and safety profile.

Several compounds share structural similarities with 3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-3-ethoxyaniline hydrochlorideSimilar bromo and ethoxy groupsLess complex structure
3-Chloro-4-(2-diethylaminoethoxy)-5-ethoxyanilineChlorine instead of brominePotentially different biological activity
3-Bromo-4-methoxyanilineContains a methoxy group instead of ethoxyMay exhibit different solubility characteristics
3-Bromo-5-butoxy-beta-(diethylamino)-p-phenetidineLonger butoxy chainDifferent pharmacokinetics due to chain length

The uniqueness of 3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride lies in its specific combination of functional groups, which may confer distinct biological activities compared to these similar compounds.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

366.07097 g/mol

Monoisotopic Mass

366.07097 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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